5-(Benzyloxy)-2-nitrophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-nitro-5-phenylmethoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c15-13-8-11(6-7-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCGFGQIRIUEED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Benzyloxy 2 Nitrophenol and Analogues
Direct Benzylation Approaches
Direct benzylation is a prominent method for the synthesis of 5-(benzyloxy)-2-nitrophenol, involving the formation of a benzyl (B1604629) ether linkage. This can be achieved through the alkylation of nitrophenol precursors or via nucleophilic aromatic substitution.
Alkylation of Nitrophenol Precursors
The alkylation of nitrophenol precursors is a widely utilized strategy, often accomplished through the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgyoutube.comyoutube.com This method involves the reaction of a nitrophenoxide ion with a benzyl halide.
The reaction of a suitable nitrophenol precursor with a benzyl halide, such as benzyl bromide or benzyl chloride, is a cornerstone of this synthetic approach. masterorganicchemistry.com The nitrophenol is first deprotonated by a base to form a more nucleophilic phenoxide ion, which then attacks the electrophilic benzylic carbon of the benzyl halide in an SN2 reaction, displacing the halide and forming the desired benzyl ether. wikipedia.orgyoutube.com
For instance, the synthesis of a compound structurally similar to this compound, 5-benzyloxy-2-nitro-meta-xylene, is achieved by reacting 3,5-dimethyl-4-nitrophenol with benzyl chloride. prepchem.com This reaction exemplifies the general principle of using a nitrophenol and a benzyl halide to create the benzyloxy-nitroaromatic scaffold.
The choice of base and solvent is crucial for the efficiency of the benzylation reaction. A common and effective catalytic system involves the use of potassium carbonate (K2CO3) as the base in a polar aprotic solvent such as dimethylformamide (DMF) or acetone. prepchem.com
In the synthesis of 5-benzyloxy-2-nitro-meta-xylene, a mixture of 3,5-dimethyl-4-nitrophenol, benzyl chloride, and anhydrous K2CO3 is refluxed in acetone. prepchem.com The K2CO3 is sufficient to deprotonate the phenolic hydroxyl group, and the acetone serves as a suitable solvent for the reactants. The reaction is typically stirred for an extended period to ensure completion.
| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product |
| 3,5-dimethyl-4-nitrophenol | Benzyl chloride | Anhydrous K2CO3 | Acetone | Reflux, 22 hours | 5-benzyloxy-2-nitro-meta-xylene |
This table illustrates a typical experimental setup for the benzylation of a nitrophenol precursor.
When the nitrophenol precursor contains more than one hydroxyl group, the regioselectivity of the benzylation becomes a critical consideration. The relative acidity of the hydroxyl groups and steric hindrance play significant roles in determining the site of benzylation.
In the case of a dihydroxynitrobenzene, such as 3,4-dihydroxybenzaldehyde, which has a similar substitution pattern to the precursor of this compound, regioselective protection of one hydroxyl group over the other has been demonstrated. mdpi.comdoaj.org The hydroxyl group para to the electron-withdrawing nitro group is generally more acidic and therefore more readily deprotonated, making it the more likely site of benzylation. researchgate.net This increased acidity is due to the resonance stabilization of the resulting phenoxide by the nitro group. Consequently, in the synthesis of this compound from a dihydroxy precursor, the benzylation is expected to occur preferentially at the hydroxyl group that is para to the nitro group.
Studies on the regioselective protection of 3,4-dihydroxybenzaldehyde have shown that the 4-hydroxyl group can be selectively protected with various benzyl halides in good yields. mdpi.comdoaj.org This selectivity is attributed to the greater acidity of the 4-hydroxyl group due to the electron-withdrawing effect of the para-aldehyde group, which is analogous to the nitro group in the context of this compound synthesis.
Nucleophilic Aromatic Substitution Strategies
Nucleophilic aromatic substitution (SNAr) provides an alternative pathway to benzyloxy-nitroaromatic compounds. This strategy is particularly useful when the aromatic ring is activated by strong electron-withdrawing groups, such as a nitro group. msu.edulibretexts.org
In an SNAr reaction, a nucleophile attacks an aromatic ring that is substituted with a good leaving group and is activated by electron-withdrawing groups at the ortho and/or para positions. libretexts.org The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org
For the synthesis of this compound, a potential SNAr approach would involve the reaction of a 1-halo-2-nitro-5-substituted benzene (B151609) with a benzyl alkoxide. The nitro group at the 2-position activates the ring for nucleophilic attack. If the substituent at the 5-position is a good leaving group, such as a halide, a benzyl alkoxide can displace it to form the desired product.
An illustrative example is the reaction of 3,4-dichloro-1-nitrobenzene with sodium methoxide, where the chloride at the position para to the nitro group is substituted by the methoxide. chegg.com This demonstrates the feasibility of nucleophilic substitution on a dihalo-nitrobenzene. A similar principle could be applied to synthesize this compound, for example, by reacting 4-chloro-2-nitrophenol with benzyl alcohol in the presence of a strong base to form the benzyl alkoxide nucleophile. The nitro group would activate the ring, facilitating the displacement of the chloro group by the benzyloxy group.
| Substrate | Nucleophile | Conditions | Product |
| 3,4-dichloro-1-nitrobenzene | Sodium methoxide in Methanol | Reflux | 4-chloro-1-methoxy-2-nitrobenzene |
This table provides an example of a nucleophilic aromatic substitution reaction on an activated aromatic ring.
Role of the Nitro Group in Activating Aromatic Systems
The nitro group (–NO₂) plays a crucial role in the chemistry of aromatic compounds due to its powerful electron-withdrawing nature. This property arises from both inductive effects, owing to the high electronegativity of the nitrogen and oxygen atoms, and resonance effects, where the nitro group can delocalize electron density from the aromatic ring. nih.gov Consequently, the nitro group significantly reduces the electron density of the benzene ring, which deactivates it towards electrophilic aromatic substitution reactions. libretexts.org
Conversely, this electron-withdrawing capability is highly advantageous in nucleophilic aromatic substitution (SNAr) reactions. libretexts.org The presence of a nitro group, particularly when positioned ortho or para to a leaving group (such as a halide), strongly activates the aromatic ring for attack by nucleophiles. libretexts.orgyoutube.com The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com The nitro group effectively stabilizes the negative charge of this intermediate through resonance, lowering the activation energy of the reaction. libretexts.orglibretexts.org This activation is critical for synthesizing various derivatives where a nucleophile replaces a leaving group on the aromatic ring. nih.gov
Multi-Step Synthetic Sequences and Precursors
The synthesis of disubstituted aromatic compounds like this compound requires careful strategic planning, as the order of reactions can significantly impact the final product's structure. masterorganicchemistry.com The directing effects of the substituents already present on the ring dictate the position of subsequent functional group additions.
Two primary retrosynthetic strategies can be envisioned for the synthesis of this compound. The choice of strategy depends on the availability of starting materials and the desired control over regioselectivity.
Nitration followed by Etherification: This approach begins with a nitrophenol precursor. For instance, a suitable starting material like 4-hydroxy-3-nitrophenol could undergo a Williamson ether synthesis. In this reaction, the phenolic hydroxyl group is deprotonated with a base to form a phenoxide, which then acts as a nucleophile, attacking benzyl chloride or benzyl bromide to form the desired benzyl ether. A similar synthesis has been reported for 5-benzyloxy-2-nitro-meta-xylene, where 3,5-dimethyl-4-nitrophenol was reacted with benzyl chloride in the presence of potassium carbonate. prepchem.com
Etherification followed by Nitration: This strategy starts with protecting the hydroxyl group as a benzyl ether, followed by nitration. Starting with 4-hydroxyphenol, one could first perform a benzylation to form 4-(benzyloxy)phenol. The subsequent nitration step would be directed by the benzyloxy group. As an ether, the benzyloxy group is an activating, ortho-, para-director. Therefore, nitration would yield a mixture of 2-nitro and 3-nitro isomers, which would require separation.
The strategic placement of these groups is essential for achieving the desired isomer and avoiding unwanted side reactions.
Functional group interconversion refers to the transformation of one functional group into another, a fundamental concept in multi-step organic synthesis. ub.edu For the synthesis of this compound and its analogues, key interconversions include the introduction of the nitro group via nitration or the oxidation of an amine.
Aromatic nitration is a classic electrophilic aromatic substitution reaction used to introduce a nitro group onto an aromatic ring. purechemistry.org The standard method involves a mixture of concentrated nitric acid and concentrated sulfuric acid. masterorganicchemistry.com Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. purechemistry.orgmasterorganicchemistry.com
The reactivity of the aromatic substrate is a critical factor. Highly activated rings, such as phenols, can be nitrated under milder conditions, for example, with dilute nitric acid at low temperatures. quora.comwikipedia.orglibretexts.org However, direct nitration of phenols can be problematic, often leading to oxidative decomposition into tarry materials and the formation of multiple nitrated products due to the strong activating effect of the hydroxyl group. libretexts.orgstmarys-ca.edu
Table 1: Selected Aromatic Nitration Conditions
| Reagent(s) | Substrate Type | Comments |
|---|---|---|
| Conc. HNO₃ + Conc. H₂SO₄ | Benzene and deactivated rings | Forms the highly reactive nitronium ion (NO₂⁺). masterorganicchemistry.com |
| Dilute HNO₃ | Phenols (highly activated rings) | Reaction occurs at low temperatures; can lead to oxidation and polysubstitution. quora.comlibretexts.org |
An alternative to direct nitration for synthesizing nitroaromatics is the oxidation of aryl amines. hilarispublisher.comresearchgate.net This method can be particularly useful when direct nitration is problematic or leads to undesired isomers. Various oxidizing agents have been developed to achieve this transformation selectively. The oxidation proceeds through intermediates such as nitroso compounds, and care must be taken to avoid the formation of side products like azoxyarenes. researchgate.net
Peroxyacids are commonly employed for this purpose. For example, trifluoroperacetic acid is effective for the oxidation of even weakly basic amines. researchgate.net Other reagents, including sodium perborate and m-chloroperbenzoic acid (m-CPBA), have also been used successfully. mdpi.com
Table 2: Common Oxidizing Agents for Arylamine to Nitroarene Conversion
| Oxidizing Agent | Typical Conditions | Notes |
|---|---|---|
| Peracetic acid | Acetic acid, H₂SO₄ catalyst | Can produce azoxyarenes as byproducts. researchgate.net |
| m-Chloroperbenzoic acid (m-CPBA) | 1,2-dichloroethane | Amenable to both electron-rich and electron-poor substrates. mdpi.com |
| Sodium perborate | Acetic acid, 50-55 °C | Works well for anilines with electron-withdrawing groups. mdpi.com |
A less common but viable synthetic route to nitrophenol derivatives involves the ring-opening of benzoxazole precursors. Benzoxazoles are heterocyclic compounds that can be synthesized from 2-aminophenols. ajchem-a.comglobalresearchonline.net A patented process describes the preparation of 2-amino-5-nitrophenol derivatives starting from benzoxazole derivatives. google.com The methodology involves subjecting the benzoxazole to a nucleophilic substitution reaction, followed by ring-opening of the oxazole moiety to yield the desired 2-amino-5-nitrophenol derivative. google.com This ring-opening is typically achieved through hydrolysis under acidic or basic conditions. While this specific patent focuses on producing 2-aminophenol derivatives, the principle of using a heterocyclic precursor that can be opened to reveal the target phenol (B47542) structure represents a strategic alternative in complex syntheses.
Preparation from Related Benzoxazole Derivatives
Nucleophilic Substitution on Benzoxazole Ring
The synthesis of nitrophenol derivatives, including analogues of this compound, can be efficiently achieved through a strategic pathway involving benzoxazole intermediates. A key step in this process is the nucleophilic substitution reaction on the 5-position of the benzoxazole ring. This methodology provides a versatile route to introduce a variety of functional groups, which are precursors to the desired benzyloxy moiety.
A patented process outlines a method for preparing 2-amino-5-nitrophenol derivatives by first performing a nucleophilic substitution on a 5-substituted benzoxazole derivative. google.com This reaction is typically carried out in a solvent such as dimethylformamide (DMF), dimethylacetamide (DMAc), acetonitrile, or tetrahydrofuran. google.com The choice of the nucleophile is critical as it determines the nature of the substituent that will ultimately be present at the 5-position of the final nitrophenol product. For instance, to achieve a benzyloxy group, the corresponding nucleophile would be the benzyl oxide anion. The reaction temperature is carefully controlled, preferably between 0°C and 80°C, to ensure high selectivity and minimize side reactions. google.com
The general mechanism involves the attack of the nucleophile on the carbon atom at the 5-position of the benzoxazole ring, leading to the displacement of a leaving group. This approach is advantageous as the benzoxazole structure can activate the 5-position for such substitutions.
Ring-Opening Reactions of Benzoxazole Derivatives
Following the successful nucleophilic substitution at the 5-position, the subsequent and final step in this synthetic sequence is the ring-opening of the oxazole ring. This reaction transforms the substituted benzoxazole intermediate into the target 2-amino-5-nitrophenol derivative. google.com The process effectively unmasks the amino and hydroxyl groups at the 1 and 2 positions of the benzene ring, respectively.
The ring-opening is typically an acid- or base-catalyzed hydrolysis reaction. The specific conditions for the cleavage of the oxazole ring depend on the stability of the substituents on the benzoxazole molecule. This two-step strategy—nucleophilic substitution followed by ring-opening—provides a controlled and efficient method for the synthesis of specifically substituted nitrophenols that might be difficult to obtain through direct nitration of the corresponding phenol due to issues with regioselectivity. google.com A facile method developed for the synthesis of 2-aminobenzoxazoles merges the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization. rsc.org
Industrial Production Considerations and Scalability
The transition from laboratory-scale synthesis to industrial production of this compound and its analogues necessitates careful consideration of process efficiency, safety, and cost-effectiveness. Modern manufacturing approaches increasingly favor continuous processing and automation to meet these demands.
Continuous Flow Reactor Systems
Continuous flow chemistry offers significant advantages over traditional batch processing for the industrial synthesis of nitroaromatic compounds. digitellinc.commdpi.com Continuous flow systems, where reactants are continuously pumped through a reactor, provide superior control over reaction parameters such as temperature, pressure, and mixing. mit.edu This enhanced control is particularly crucial for potentially hazardous reactions like nitration, as it minimizes the volume of reactive material at any given time, thereby improving safety. digitellinc.com
For the synthesis of nitrophenols, a continuous flow setup can lead to consistent product quality and higher volumetric productivity. digitellinc.com The basic components of such a system include pumps (e.g., HPLC or syringe pumps) to drive the fluid, reactor coils where the reaction occurs, and back-pressure regulators. mit.eduresearchgate.net The residence time, which is a critical parameter, is determined by the reactor volume and the flow rate. mit.edu By optimizing these parameters, it is possible to maximize the yield and selectivity of the desired product while minimizing waste. The use of packed-bed reactors within a flow system, containing a heterogeneous catalyst, can further enhance efficiency and simplify product purification. mdpi.com
Table 1: Comparison of Batch vs. Continuous Flow Processing for Nitrophenol Synthesis
| Feature | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Safety | Higher risk due to large volumes of hazardous materials. | Improved safety due to small reactor volumes and better heat management. digitellinc.com |
| Process Control | Difficult to maintain uniform temperature and mixing. | Precise control over temperature, pressure, and residence time. mit.edu |
| Scalability | Scaling up can be complex and may require re-optimization. | More straightforward scalability by extending operation time or using parallel reactors. mdpi.com |
| Product Consistency | Potential for batch-to-batch variability. | High consistency and uniform product quality. digitellinc.com |
| Efficiency | May have lower space-time yields. | Higher volumetric productivity and efficiency. digitellinc.com |
Automation in Large-Scale Synthesis
Automation is a key component in the modern, large-scale synthesis of fine chemicals. synplechem.com It can be applied to all stages of the production process, including reactant feeding, reaction monitoring, purification, and analysis. synplechem.com Automated systems are both time and resource-efficient, reducing manual labor and the consumption of raw materials, which leads to enhanced productivity. synplechem.com
In the context of producing this compound, automation can be integrated with continuous flow reactors. Automated synthesizers can use pre-programmed protocols to control flow rates, temperatures, and reagent addition with high precision. synplechem.com This minimizes the potential for human error and ensures robust and reproducible synthesis. synplechem.com Such "plug and play" systems can be readily adapted for different reaction classes, offering flexibility in manufacturing. synplechem.com The integration of in-line analytical techniques allows for real-time monitoring of the reaction, enabling immediate adjustments to maintain optimal conditions and ensure the desired product quality.
Optimization of Reaction Conditions for Yield and Purity
Achieving high yield and purity is paramount in industrial synthesis. For the nitration of phenolic compounds, reaction conditions must be meticulously optimized to maximize the formation of the desired isomer and prevent the formation of by-products, such as di- and tri-nitrated compounds. paspk.org
Table 2: Effect of Nitric Acid Concentration and Temperature on Nitrophenol Yield
| Experiment | Nitric Acid Conc. (%) | Temperature (°C) | Yield of o/p Nitrophenols (%) |
|---|---|---|---|
| 1 | 65 | 40 | 33 |
| 2 | 65 | 20 | 38 |
| 3 | 40 | 40 | 54 |
| 4 | 40 | 20 | 72 |
| 5 | 32.5 | 40 | 65 |
| 6 | 32.5 | 20 | 91 |
Data adapted from studies on the economical synthesis of nitrophenols. paspk.org
This data illustrates a clear trend where lower temperatures and more dilute nitric acid lead to substantially higher yields. A systematic optimization of these parameters is essential for developing an economical and efficient industrial-scale process for this compound.
Chemical Transformations and Reaction Pathways of 5 Benzyloxy 2 Nitrophenol
Reactivity of the Nitro Group
The nitro group is a versatile functional handle, primarily undergoing reduction to an amino group or participating in nucleophilic aromatic substitution reactions under specific conditions.
Reductions to Amino Functionality
The conversion of the aromatic nitro group in 5-(Benzyloxy)-2-nitrophenol to a primary amine yields 2-amino-5-(benzyloxy)phenol, a valuable intermediate in synthetic chemistry. This transformation can be achieved through several methods, with the choice of reagent being critical to ensure the preservation of the acid-sensitive benzyloxy group.
Catalytic hydrogenation is a widely used and efficient method for the reduction of aromatic nitro compounds. google.comrsc.org The reaction typically involves treating the substrate with hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on a carbon support (Pd/C). researchgate.net
For this compound, this method must be approached with caution. While Pd/C is highly effective at reducing the nitro group, it also readily catalyzes the hydrogenolysis (cleavage) of the benzyl (B1604629) C-O bond in the benzyloxy group. youtube.comorganic-chemistry.org This concomitant debenzylation leads to the formation of 4-aminobenzene-1,3-diol rather than the desired 2-amino-5-(benzyloxy)phenol. The reaction proceeds by first reducing the nitro group, followed by the cleavage of the benzyl ether.
Reaction Scheme: Catalytic Hydrogenation Pathways
Due to this lack of selectivity, standard catalytic hydrogenation with Pd/C is generally unsuitable when the preservation of the benzyloxy group is required.
To circumvent the issue of debenzylation, various chemical reducing agents are employed. These methods are often chemoselective, targeting the nitro group while leaving the benzyl ether intact.
Tin(II) Chloride (SnCl₂): Stannous chloride, particularly in an acidic medium like concentrated hydrochloric acid, is a classic and reliable reagent for the selective reduction of aromatic nitro groups in the presence of sensitive functionalities. doubtnut.com The reaction is effective for substrates with benzyloxy groups, as the conditions are typically mild enough to avoid cleavage of the ether linkage. The process involves the transfer of electrons from Sn(II) to the nitro group, ultimately yielding the corresponding aniline derivative after an aqueous workup.
Iron Powder (Fe): Reduction using iron metal in the presence of an acid (like acetic acid or hydrochloric acid) or an electrolyte like ammonium chloride (NH₄Cl) in an aqueous solvent system is another common and cost-effective method. The reaction proceeds via single-electron transfer from the surface of the iron particles to the nitro group. This method is known for its high chemoselectivity and is compatible with a wide range of functional groups, including benzyl ethers.
Hydrazine Hydrate (N₂H₄·H₂O): Hydrazine hydrate is a powerful reducing agent, often used in conjunction with a catalyst such as Raney nickel, iron(III) chloride, or iron oxide hydroxide. rsc.orgciac.jl.cngoogle.com This system can efficiently reduce nitroarenes to anilines. organic-chemistry.org The selectivity of the reaction can be tuned by the choice of catalyst and reaction conditions, often allowing for the preservation of the benzyloxy group.
| Reagent | Typical Conditions | Selectivity Outcome for this compound |
| H₂ / Pd/C | H₂ gas, Pd/C catalyst, various solvents (e.g., Ethanol, Ethyl Acetate) | Low: Reduces nitro group but also cleaves the benzyloxy group (debenzylation). |
| SnCl₂·2H₂O | Concentrated HCl, Ethanol; heat | High: Selectively reduces the nitro group to an amine without affecting the benzyloxy group. |
| Fe / NH₄Cl | Iron powder, NH₄Cl, Ethanol/Water; reflux | High: Chemoselectively reduces the nitro group while preserving the benzyloxy ether. |
| N₂H₄·H₂O | Hydrazine hydrate, catalyst (e.g., Fe₂O₃), Ethanol; reflux | High: Generally provides selective reduction of the nitro group. |
The primary challenge in the chemical transformation of this compound is achieving selective reduction of the nitro group without cleaving the O-benzyl ether. The choice of reducing agent is therefore the most critical parameter.
Chemoselective Methods: As outlined above, chemical reductants like SnCl₂ and Fe/NH₄Cl are the preferred methods. Their mechanism of action, involving electron transfer in protic solvents, is highly selective for the nitro group and does not typically provide the necessary pathway for the hydrogenolysis of the benzyl ether. This makes them ideal for producing 2-amino-5-(benzyloxy)phenol in high yield.
Avoiding Hydrogenolysis: Catalytic hydrogenation, while clean and efficient, is generally avoided due to the high reactivity of the benzylic C-O bond towards hydrogenolysis on palladium and platinum catalysts. While alternative catalysts or transfer hydrogenation methods (e.g., using formic acid or cyclohexene as the hydrogen source) can sometimes offer different selectivity profiles, they still carry a significant risk of debenzylation. beilstein-journals.org Therefore, for predictable and high-yielding synthesis of the target amine, metal/acid or metal/salt systems are superior.
Nucleophilic Aromatic Substitution of the Nitro Group
Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. wikipedia.orglibretexts.org
In the case of this compound, there is no conventional leaving group (like a halide) present on the ring. The hydroxyl and benzyloxy groups are poor leaving groups under typical SₙAr conditions. The nitro group itself can, in some cases, act as the leaving group, being displaced by a potent nucleophile. However, this generally requires harsh reaction conditions and/or additional activation of the aromatic ring. youtube.comnih.gov For this compound, the presence of the electron-donating hydroxyl and benzyloxy groups (by resonance) counteracts the activating effect of the nitro group to some extent, making direct displacement of the nitro group an unfavorable and rarely observed reaction pathway. Therefore, SₙAr is not a primary mode of reactivity for this compound under standard laboratory conditions.
Reactivity of the Benzyloxy Group
The benzyloxy group serves as a protecting group for the phenolic hydroxyl function. Its primary mode of reactivity is cleavage, which can be induced under various conditions.
The most common method for cleaving a benzyl ether is catalytic hydrogenolysis. As discussed in section 3.1.1.1, reacting this compound with H₂ gas over a Pd/C catalyst results in the cleavage of the benzyl-oxygen bond to yield the free phenol (B47542) and toluene. youtube.com This reaction is often performed after the nitro group has been reduced or modified.
Alternative methods for benzyl ether cleavage exist, although they may be less compatible with the other functional groups on the molecule. These include:
Strong Acids: Treatment with strong protic acids (e.g., HBr) or Lewis acids (e.g., BBr₃) can cleave the ether bond. However, these harsh conditions can lead to undesired side reactions on the electron-rich aromatic ring.
Oxidative Cleavage: Certain oxidizing agents can selectively cleave benzyl ethers. semanticscholar.org For example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is effective for cleaving p-methoxybenzyl ethers and can sometimes be applied to simple benzyl ethers. organic-chemistry.org
Dissolving Metal Reduction: While less common, reduction with sodium in liquid ammonia can also effect cleavage.
The stability of the benzyloxy group under the conditions used for the chemical reduction of the nitro group (e.g., SnCl₂, Fe/NH₄Cl) is a key feature that allows for the sequential modification of the molecule.
Cleavage and De-benzylation Reactions
The cleavage of the benzyl ether in this compound is a critical transformation, often employed to deprotect the phenolic hydroxyl group. This can be achieved through several methods, most notably catalytic transfer hydrogenation. This method is advantageous as it often allows for the simultaneous reduction of the nitro group, depending on the chosen catalyst and reaction conditions.
Catalytic transfer hydrogenolysis offers a mild and efficient alternative to traditional hydrogenation using hydrogen gas. In this process, a hydrogen donor, such as formic acid, ammonium formate, or cyclohexene, is used in the presence of a palladium catalyst. The reaction proceeds by the transfer of hydrogen from the donor molecule to the substrate, mediated by the catalyst. For this compound, this reaction would yield 5-hydroxy-2-aminophenol, as both the benzyl group is cleaved and the nitro group is reduced. The choice of catalyst, such as palladium on carbon (Pd/C), can influence the selectivity and efficiency of the reaction.
Table 1: Exemplary Conditions for Catalytic Transfer Hydrogenolysis
| Catalyst | Hydrogen Donor | Solvent | Temperature (°C) | Product |
|---|---|---|---|---|
| 10% Pd/C | Ammonium formate | Methanol | Reflux | 5-Hydroxy-2-aminophenol |
| 5% Pd/C | Formic acid | Ethanol | 80 | 5-Hydroxy-2-aminophenol |
Note: This table represents typical conditions for catalytic transfer hydrogenolysis of nitrobenzyl ethers and may be applicable to this compound.
Substitution Reactions
The aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SNA r) due to the presence of the strongly electron-withdrawing nitro group. This group, positioned ortho to the ether linkage, can stabilize the negative charge of the Meisenheimer complex intermediate, facilitating the displacement of a suitable leaving group. While the benzyloxy group itself is not a typical leaving group in SNA r reactions, substitution reactions can be envisioned if a different leaving group, such as a halide, were present on the ring.
Conversely, the aromatic ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nitro group. Any electrophilic substitution would be directed to the positions meta to the nitro group.
A relevant industrial process involves the nucleophilic substitution on related benzoxazole derivatives to produce 2-amino-5-nitrophenol derivatives google.com. This highlights the potential for nucleophilic attack on the aromatic ring of similar structures. The synthesis of functionalized phenoxazines also involves nucleophilic displacement of groups on activated nitroaromatic compounds nih.gov.
Oxidation of the Benzyl Ether Moiety
While less common than hydrogenolytic cleavage, the benzyl ether moiety of this compound can be susceptible to oxidation under certain conditions. Oxidizing agents can attack the benzylic C-H bonds, potentially leading to the formation of a benzoate ester. This transformation would convert the benzyloxy group into a benzoyloxy group. However, the presence of the electron-rich phenolic ring and the oxidizable nitro group can lead to competing side reactions, making selective oxidation of the benzyl ether challenging. Strong oxidizing agents might lead to degradation of the aromatic ring.
Reactivity of the Phenolic Hydroxyl Group
The free phenolic hydroxyl group in the debenzylated product, 5-hydroxy-2-nitrophenol, is a key site for further chemical modifications.
Oxidation Reactions to Quinone Derivatives
Derivatization Pathways and Etherification
The phenolic hydroxyl group of this compound can undergo various derivatization reactions, a common strategy to modify the properties of the molecule or to introduce new functionalities. A primary example is etherification, where the hydroxyl group is converted into an ether. This is typically achieved by deprotonating the phenol with a base to form a phenoxide ion, which then acts as a nucleophile to displace a leaving group on an alkyl or aryl halide (Williamson ether synthesis).
Table 2: General Conditions for Etherification of Phenols
| Reagent | Base | Solvent | Product Type |
|---|---|---|---|
| Alkyl halide (e.g., CH₃I, C₂H₅Br) | K₂CO₃, NaH | Acetone, DMF | Alkyl aryl ether |
| Benzyl halide (e.g., BnCl) | K₂CO₃, Cs₂CO₃ | Acetonitrile | Benzyl aryl ether |
Note: This table illustrates general conditions for the etherification of phenols, which would be applicable to the hydroxyl group of this compound under appropriate conditions.
Advanced Synthetic Applications in Tandem Reactions
While specific examples of tandem reactions involving this compound are not extensively documented, its structure lends itself to potential applications in such processes. A tandem reaction, or cascade reaction, involves two or more sequential reactions in a single pot, which can significantly improve synthetic efficiency.
For instance, a potential tandem reaction could involve the catalytic transfer hydrogenolysis of this compound to generate 5-hydroxy-2-aminophenol in situ. This intermediate, without isolation, could then undergo a subsequent cyclization or condensation reaction with another reagent present in the reaction mixture to form heterocyclic structures like phenoxazines or other complex molecules. The development of such tandem strategies is an active area of research in organic synthesis, aiming to create molecular complexity from simple starting materials in a more sustainable and atom-economical manner.
Coupling Reactions
Coupling reactions are fundamental in organic synthesis for the construction of biaryl frameworks and other C-C coupled structures. For a phenol derivative like this compound, participating in such reactions, particularly the Suzuki-Miyaura coupling, requires specific strategies to overcome the poor leaving group ability of the native hydroxyl group or to utilize the nitro group as an alternative coupling handle.
Suzuki-Miyaura Coupling and Related Cross-Coupling Reactions
The direct use of phenols in Suzuki-Miyaura reactions is challenging because the hydroxyl group is a very poor leaving group. Consequently, two primary strategies are employed: activation of the phenolic oxygen or direct coupling via C-NO₂ bond cleavage.
Activation of the Phenolic Hydroxyl Group: The most common approach involves the conversion of the phenolic hydroxyl group into a reactive species with better leaving group ability, such as a triflate (OTf), tosylate (OTs), or mesylate (OMs). gelest.commdpi.com The resulting aryl triflate is an excellent substrate for palladium-catalyzed Suzuki-Miyaura coupling. This two-step sequence involves an initial activation step followed by the cross-coupling reaction with a boronic acid or ester.
Step 1: Activation: this compound is reacted with triflic anhydride ((Tf)₂O) or a related sulfonyl chloride in the presence of a base (e.g., pyridine, triethylamine) to form the corresponding aryl triflate or sulfonate.
Step 2: Coupling: The activated intermediate, 5-(benzyloxy)-2-nitrophenyl triflate, is then subjected to Suzuki-Miyaura conditions, reacting with an arylboronic acid in the presence of a palladium catalyst, a phosphine ligand, and a base to yield the coupled biaryl product. nih.gov
Direct C-NO₂ Coupling: More recent advancements have demonstrated that the nitro group itself can function as a leaving group in Suzuki-Miyaura cross-coupling reactions. mdpi.com This approach avoids the need for a separate activation step. The reaction requires specific and typically bulky, electron-rich phosphine ligands (such as BrettPhos or SPhos) that facilitate the challenging oxidative addition of the palladium(0) catalyst into the C-NO₂ bond. mdpi.com These reactions are often performed at elevated temperatures.
The table below summarizes representative conditions for these Suzuki-Miyaura coupling strategies.
| Strategy | Substrate | Typical Catalyst | Typical Ligand | Typical Base | Typical Solvent |
|---|---|---|---|---|---|
| Hydroxyl Activation | Aryl Triflate | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos, PPh₃ | K₃PO₄, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, DMF |
| Direct C-NO₂ Coupling | Nitroarene | Pd(OAc)₂, Pd(acac)₂ | BrettPhos, tBu-BrettPhos | K₃PO₄·nH₂O, CsF | Dioxane, Toluene |
Condensation Reactions
Condensation reactions involving this compound typically require prior modification of the molecule to introduce a reactive functional group, such as an amine or an aldehyde, that can participate in the condensation.
Formation of Schiff Base Ligands and Derivatives
Schiff bases (or imines) are formed through the condensation of a primary amine with an aldehyde or ketone. Since this compound contains neither of these functional groups, a synthetic intermediate must first be prepared. The most direct route is the reduction of the nitro group to a primary amine, yielding 2-amino-5-(benzyloxy)phenol.
This aminophenol is a versatile precursor that can be readily condensed with a wide variety of carbonyl compounds to form therapeutically and analytically important Schiff base ligands. rsc.orgresearchgate.net The reaction is typically carried out by refluxing equimolar amounts of the aminophenol and the desired aldehyde or ketone in an alcohol solvent like ethanol or methanol. iucr.org
The general reaction sequence is as follows:
Reduction: this compound is reduced to 2-amino-5-(benzyloxy)phenol using standard reducing agents (e.g., H₂/Pd-C, SnCl₂/HCl, or sodium dithionite).
Condensation: The resulting 2-amino-5-(benzyloxy)phenol is reacted with an aldehyde (R-CHO) or ketone to form the corresponding Schiff base.
The table below illustrates the variety of Schiff bases that can be synthesized from 2-amino-5-(benzyloxy)phenol.
| Carbonyl Compound | Resulting Schiff Base Structure (General) |
|---|---|
| Salicylaldehyde | N-(salicylidene)-2-amino-5-(benzyloxy)phenol |
| Benzaldehyde | N-(benzylidene)-2-amino-5-(benzyloxy)phenol |
| 4-Nitrobenzaldehyde | N-(4-nitrobenzylidene)-2-amino-5-(benzyloxy)phenol |
| 2-Hydroxy-1-naphthaldehyde | N-(2-hydroxynaphthylidene)-2-amino-5-(benzyloxy)phenol |
Condensation with Formamide Acetals
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is a versatile reagent that serves as a C1 synthon and is widely used in formylation and cyclization reactions. sigmaaldrich.comsigmaaldrich.com It reacts readily with nucleophiles, particularly primary amines, to form N,N-dimethylformamidine derivatives. researchgate.net
Similar to Schiff base formation, a preliminary reduction of this compound to 2-amino-5-(benzyloxy)phenol is necessary. The resulting aminophenol can then undergo condensation with DMF-DMA. The reaction involves the nucleophilic attack of the primary amino group on the electrophilic carbon of DMF-DMA, followed by the elimination of two molecules of methanol. This transformation yields N'-(4-(benzyloxy)-2-hydroxyphenyl)-N,N-dimethylformamidine. Such formamidine derivatives are valuable intermediates in the synthesis of various heterocyclic compounds.
Regioselectivity and Stereoselectivity in Transformations
Regioselectivity: In transformations involving the aromatic ring of this compound, the regiochemical outcome is governed by the directing effects of the existing substituents. The hydroxyl (-OH) and benzyloxy (-OBn) groups are strong ortho-, para-directors, while the nitro (-NO₂) group is a meta-director.
The -OH group at C1 directs towards C2, C4, and C6.
The -OBn group at C5 directs towards C4 and C6.
The -NO₂ group at C2 directs towards C4 and C6.
All three substituents strongly activate the C4 and C6 positions for electrophilic attack or directed C-H functionalization. nih.gov The C2 position is already substituted. Therefore, reactions such as halogenation, nitration, or Friedel-Crafts alkylation would be expected to occur with high regioselectivity at the C4 and C6 positions. For coupling reactions, the regioselectivity is predetermined by the position of the leaving group (e.g., triflate at C1 or the nitro group at C2).
Stereoselectivity: For the transformations discussed, stereoselectivity is most relevant in the context of the Schiff bases formed via condensation. The resulting imine (C=N) double bond can exist as either E or Z stereoisomers. In Schiff bases derived from ortho-hydroxy amines (like 2-amino-5-(benzyloxy)phenol), the product almost exclusively adopts the E-configuration. This high degree of stereoselectivity is attributed to the formation of a stable, planar, six-membered pseudo-ring through a strong intramolecular hydrogen bond between the phenolic hydroxyl proton and the nitrogen atom of the imine. iucr.org This hydrogen bond significantly stabilizes the E-isomer over the sterically hindered Z-isomer, making the condensation highly stereoselective.
Spectroscopic and Structural Characterization Studies
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For 5-(Benzyloxy)-2-nitrophenol, characteristic absorption bands would be expected for the hydroxyl (-OH), nitro (-NO2), ether (C-O-C), and aromatic (C=C and C-H) groups.
However, a detailed search of scientific literature and spectral databases did not yield specific experimental FT-IR spectral data for this compound. Therefore, a table of characteristic vibrational frequencies cannot be provided at this time. For reference, general regions for expected peaks include a broad band for O-H stretching (around 3200-3600 cm⁻¹), asymmetric and symmetric stretching for the NO₂ group (typically near 1520 cm⁻¹ and 1340 cm⁻¹, respectively), C-O-C ether stretching (around 1250-1000 cm⁻¹), and aromatic C-H and C=C vibrations.
Raman Spectroscopy
Raman spectroscopy is a light scattering technique that provides information on molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to FT-IR. Key Raman shifts for this compound would be anticipated for the symmetric stretching of the nitro group and vibrations of the aromatic rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy provides detailed information about the number, chemical environment, and connectivity of hydrogen atoms in a molecule. For this compound, distinct signals would be expected for the protons on the two aromatic rings, the methylene (-CH₂) protons of the benzyl (B1604629) group, and the phenolic hydroxyl (-OH) proton.
A thorough review of available scientific literature did not uncover any published ¹H NMR spectral data, such as chemical shifts (δ) and coupling constants (J), for this compound.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal, with its chemical shift indicating its electronic environment (e.g., aromatic, aliphatic, or attached to an electronegative atom).
Specific experimental ¹³C NMR data for this compound could not be located in the searched scientific databases and literature.
Electronic Spectroscopy
Electronic spectroscopy probes the electronic transitions within a molecule upon interaction with electromagnetic radiation, providing insights into its chromophoric system.
Specific experimental UV-Vis absorption data for this compound is not detailed in readily available literature. However, its absorption characteristics can be inferred from its structural components: the 2-nitrophenol core and the benzyloxy substituent. The 2-nitrophenol chromophore is known to exhibit distinct absorption bands in the UV-Vis region. For instance, the parent compound, 2-nitrophenol, shows maximum absorption wavelengths (λmax) in water at approximately 230 nm, 276 nm, and 346 nm nih.gov. These bands correspond to π → π* transitions within the benzene (B151609) ring and n → π* transitions associated with the nitro and hydroxyl groups.
The presence of the benzyloxy group at the 5-position is expected to act as an auxochrome, potentially causing a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system through the ether oxygen. The precise λmax values and molar absorptivity coefficients for this compound would require experimental measurement.
Table 1: Expected UV-Vis Absorption Bands for this compound based on Analogous Compounds
| Expected Transition | Analogous Compound | Typical λmax (nm) |
|---|---|---|
| π → π* | 2-Nitrophenol | ~230, ~276 |
Note: This table is predictive and based on the known spectrum of 2-nitrophenol nih.gov. Actual values for this compound may vary.
Experimental fluorescence spectra for this compound are not prominently reported. Generally, nitrophenolic compounds are not strongly fluorescent. The nitro group (NO₂) is a well-known electron-withdrawing group that can act as a fluorescence quencher through processes like efficient intersystem crossing, which populates the triplet state at the expense of fluorescence emission. Therefore, this compound is expected to exhibit weak fluorescence or be non-fluorescent. Any observed emission would likely be weak and would require sensitive instrumentation to detect and characterize.
Mass Spectrometry Techniques
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. While a published mass spectrum for this compound was not found, the expected results from techniques like electron ionization (EI) can be predicted.
The molecular formula for this compound is C₁₃H₁₁NO₄, corresponding to a monoisotopic mass of approximately 245.069 g/mol . The mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 245. Key fragmentation pathways would likely involve the cleavage of the benzylic ether bond, which is typically labile.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure | Expected m/z |
|---|---|---|
| [M]⁺ | C₁₃H₁₁NO₄⁺ | 245 |
| [M - C₇H₇]⁺ | [HO-C₆H₃-NO₂]⁺ | 154 |
| [C₇H₇]⁺ | Tropylium ion | 91 |
Note: This table represents predicted fragmentation patterns based on chemical principles. The relative intensities of these peaks would depend on the ionization technique and energy.
X-ray Diffraction Analysis
X-ray diffraction on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure, including bond lengths, bond angles, and intermolecular interactions.
As of now, the crystal structure of this compound has not been deposited in public crystallographic databases. A successful SCXRD analysis would provide unequivocal proof of its molecular structure. The analysis would reveal the planarity of the nitrophenyl ring and the conformation of the benzyloxy group relative to the ring, including the C-O-C bond angle of the ether linkage and the torsion angles that define the substituent's orientation.
Without an experimentally determined crystal structure, the specific packing arrangement and intermolecular forces can only be hypothesized based on the functional groups present in the molecule. The crystal lattice of this compound would be stabilized by a combination of non-covalent interactions.
π-π Interactions: The presence of two aromatic rings (the nitrophenyl and the benzyl rings) suggests that π-π stacking interactions are likely to play a significant role in the crystal packing, contributing to the stability of the lattice.
C-H⋯π Interactions: The aromatic C-H bonds of one molecule can interact with the π-system of an adjacent aromatic ring, further stabilizing the crystal structure.
The interplay of these forces would dictate the final crystal symmetry, density, and morphology.
Conformational Analysis (e.g., E-conformation of Schiff Bases)
Schiff bases derived from this compound and its related isomers are pivotal in coordination chemistry. X-ray crystallography studies provide definitive insights into their molecular geometry and conformation. A notable example is the Schiff base (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol, synthesized from 4-benzyloxy-2-hydroxybenzaldehyde. Structural analysis of this compound confirms that the molecule adopts an E-conformation with respect to the C=N imine bond. nih.govscienceopen.com This configuration is a common feature in Schiff bases prepared from similar aromatic aldehydes and amines. nih.govafricaresearchconnects.comresearchgate.net
In the solid state, the molecular structure is often stabilized by an intramolecular O—H⋯N hydrogen bond, which forms a six-membered ring motif. nih.govscienceopen.com The planarity of the molecule can vary; for instance, in (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol, the nitrobenzene and benzyloxy rings are inclined to the central benzene ring by 4.34° and 27.66°, respectively. nih.govscienceopen.com The preference for the E-conformation is a critical factor influencing the subsequent coordination behavior and the geometry of the resulting metal complexes.
Other Characterization Methods
A suite of analytical techniques is employed to fully characterize the derivatives of this compound, particularly its metal complexes. These methods provide comprehensive data on elemental composition, thermal stability, electronic environment, surface morphology, and electrolytic nature.
Elemental Analysis (CHN)
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a synthesized compound. This analysis is crucial for verifying the empirical formula of newly prepared ligands and their metal complexes derived from this compound. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the successful synthesis and purity of the compound and confirms its stoichiometry. researchgate.netsemanticscholar.org
Table 1: Representative Elemental Analysis Data for a Hypothetical Metal Complex
| Compound Formula | Element | Calculated (%) | Found (%) |
|---|---|---|---|
| [M(L)₂(H₂O)₂] | C | 50.15 | 50.11 |
| H | 3.58 | 3.62 | |
| N | 8.35 | 8.31 |
Note: Data are representative examples illustrating the typical format and agreement between calculated and experimental values.
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric analysis (TGA) is utilized to evaluate the thermal stability of compounds by measuring changes in mass as a function of temperature. etamu.edutainstruments.com For metal complexes derived from this compound, TGA provides information on decomposition patterns, the presence of coordinated or lattice solvent molecules, and the temperature at which the compound begins to degrade. The TGA curves often show multi-step decomposition processes. researchgate.net The initial weight loss at lower temperatures (around 100-150°C) typically corresponds to the removal of water molecules, while subsequent weight loss at higher temperatures indicates the decomposition of the organic ligand, ultimately leaving a metal oxide residue. The high decomposition temperatures observed for many of these complexes suggest significant thermal stability. researchgate.net
Table 2: Example of Thermal Decomposition Stages from TGA
| Compound | Temperature Range (°C) | Mass Loss (%) | Assignment |
|---|---|---|---|
| [Cu(L)₂(H₂O)₂] | 110 - 160 | 5.2 | Loss of 2 H₂O molecules |
| 250 - 450 | 45.8 | Decomposition of Ligand (L) | |
| > 450 | - | Stable metal oxide residue |
Note: This table contains illustrative data based on typical TGA results for hydrated metal complexes.
Electron Spin Resonance (ESR)
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used for studying species that have unpaired electrons. nih.govjfda-online.comresearchgate.net It is particularly valuable for characterizing paramagnetic metal complexes, such as those involving Cu(II), Mn(II), or Fe(III) ions, with ligands derived from this compound. The ESR spectrum provides detailed information about the electronic environment of the metal ion and the nature of the metal-ligand bond. nih.gov Parameters derived from the spectrum, such as the g-values (g|| and g⊥), can help elucidate the geometry of the complex (e.g., tetragonal, octahedral). nih.gov The shape and features of the spectrum can also indicate the presence of magnetic interactions between metal centers in polynuclear complexes.
Table 3: Typical ESR Spectral Parameters for a Paramagnetic Metal Complex | Parameter | Value | Interpretation | | :--- | :--- | :--- | | g|| | 2.25 | Information on the metal-ligand bond character | | g⊥ | 2.06 | Information on the geometry around the metal ion | | g_av | 2.12 | Average g-value | | A|| (G) | 165 | Hyperfine coupling constant | Note: The values are representative examples for a Cu(II) complex with axial symmetry.
Scanning Electron Microscopy (SEM) for Morphology
Scanning Electron Microscopy (SEM) is a powerful imaging technique used to investigate the surface topography and morphology of solid materials. For compounds derived from this compound, particularly in their solid or crystalline state, SEM provides insights into their particle shape, size distribution, and surface texture. researchgate.net The resulting micrographs can reveal whether the material consists of well-defined crystals, amorphous particles, or aggregates. This morphological information is important for understanding the material's physical properties and can be correlated with data from other structural analysis techniques like X-ray diffraction.
Molar Conductance Studies
Molar conductance measurements are performed to determine whether a metal complex behaves as an electrolyte in a given solvent. This technique helps to distinguish between complexes where the anions are directly coordinated to the metal center and those where they exist as counter-ions outside the coordination sphere. semanticscholar.org Complexes are dissolved in solvents like DMF or DMSO, and their conductivity is measured. The obtained values are then compared to established ranges for non-electrolytes, 1:1, 1:2, or other electrolyte types. For instance, low conductance values suggest a non-electrolytic nature, indicating that the anions are part of the inner coordination sphere. researchgate.net Conversely, higher values consistent with known electrolyte types suggest an ionic formulation. researchgate.netsemanticscholar.org
Table 4: Representative Molar Conductance Data and Interpretation
| Complex | Solvent | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Electrolytic Nature |
|---|---|---|---|
| [Co(L)₂Cl₂] | DMF | 8.5 | Non-electrolyte |
| [Ni(L)₂(H₂O)₂]Cl₂ | DMF | 145.2 | 1:2 electrolyte |
| [Mn(L)(NO₃)] | DMSO | 45.1 | 1:1 electrolyte researchgate.net |
Note: Values are examples based on typical findings for metal complexes in solution.
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict a variety of molecular properties of 5-(Benzyloxy)-2-nitrophenol with a high degree of accuracy.
DFT calculations can determine the most stable three-dimensional arrangement of atoms in the this compound molecule, known as its optimized geometry. This process involves minimizing the total energy of the molecule with respect to the positions of its nuclei. The resulting optimized geometry provides crucial data on bond lengths, bond angles, and dihedral (torsional) angles.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Note: The following data are illustrative examples of what a DFT calculation would yield and are not based on published experimental or computational results for this specific molecule.)
| Parameter | Bond | Value |
|---|---|---|
| Bond Length | C-C (aromatic) | 1.39 Å |
| C-N (nitro) | 1.45 Å | |
| N-O (nitro) | 1.22 Å | |
| C-O (ether) | 1.36 Å | |
| O-H (hydroxyl) | 0.96 Å | |
| Bond Angle | O-N-O (nitro) | 125° |
| C-C-N (aromatic) | 119° | |
| C-O-C (ether) | 118° |
A significant application of DFT is the prediction of spectroscopic parameters. By calculating the vibrational frequencies of the molecule, an infrared (IR) spectrum can be simulated. These theoretical spectra are invaluable for interpreting experimental IR data and assigning specific vibrational modes to observed absorption bands.
Similarly, DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding of each nucleus (e.g., ¹H and ¹³C) in the presence of an external magnetic field, theoretical NMR spectra can be generated. These predictions aid in the assignment of peaks in experimental NMR spectra, facilitating the structural elucidation of the molecule.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive. For this compound, this analysis would pinpoint the regions of the molecule most likely to be involved in electron transfer processes.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: The following data are for illustrative purposes.)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -2.1 |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons.
Molecular Modeling and Dynamics Simulations
While DFT provides a static picture of a single, optimized molecular structure, molecular modeling and dynamics simulations offer insights into the dynamic behavior and conformational flexibility of this compound.
This compound possesses several rotatable bonds, particularly in the benzyloxy group. This flexibility means the molecule can exist in various spatial arrangements, or conformations. Conformational analysis aims to identify the different stable conformations (local minima on the potential energy surface) and the energy barriers for converting between them.
By systematically rotating the key dihedral angles and calculating the corresponding energy, a potential energy landscape can be generated. This map reveals the most energetically favorable conformations and the transition states that connect them. Understanding the conformational preferences is crucial, as different conformers can exhibit different physical properties and biological activities. Molecular dynamics simulations can further explore this landscape by simulating the atomic motions over time, providing a dynamic view of the molecule's conformational flexibility at a given temperature.
Intramolecular Interactions (e.g., Hydrogen Bonding)
This type of interaction is a well-documented phenomenon in o-nitrophenols. The hydrogen atom of the hydroxyl group forms a strong hydrogen bond with one of the oxygen atoms of the adjacent nitro group. This interaction leads to the formation of a stable six-membered ring, which influences the molecule's conformation, planarity, and physical properties. This intramolecular hydrogen bond is expected to be a dominant feature of the molecular structure of this compound.
Intermolecular Interactions in Crystal Lattices
Specific crystallographic data for this compound, which would be necessary to provide a detailed and accurate description of its crystal lattice and intermolecular interactions, has not been found in publicly accessible databases. Therefore, a definitive analysis of the specific intermolecular forces, such as van der Waals forces, dipole-dipole interactions, or potential π-π stacking, that govern the crystal packing of this particular compound cannot be provided.
For a comprehensive understanding, experimental determination of the crystal structure of this compound would be required.
Structure-Reactivity Relationships (SRR) and Mechanistic Insights
Detailed mechanistic studies and quantitative structure-reactivity relationship (QSAR) analyses specifically for this compound are not extensively reported in the scientific literature. Such studies would typically involve computational modeling to correlate the molecule's structural features with its reactivity in various chemical transformations.
General principles suggest that the reactivity of this compound is influenced by several factors:
The electron-withdrawing nature of the nitro group, which can affect the acidity of the phenolic proton and the electron density of the aromatic ring.
The presence of the bulky benzyloxy group, which can exert steric effects on reactions involving neighboring functional groups.
The intramolecular hydrogen bond between the hydroxyl and nitro groups, which can modulate the reactivity of the hydroxyl group.
Without specific computational studies, any discussion on reaction mechanisms and structure-reactivity relationships for this compound would remain speculative.
Prediction of Chemical Properties Relevant to Reactivity (e.g., TPSA, LogP, Hydrogen Bond Descriptors)
While specific experimental data is limited, various chemical properties of this compound can be predicted using computational models. These properties are crucial for understanding the molecule's potential behavior in chemical and biological systems.
The Topological Polar Surface Area (TPSA) is a descriptor that correlates with a molecule's polarity and its ability to permeate biological membranes. It is calculated based on the surface contributions of polar atoms.
The LogP value (the logarithm of the partition coefficient between octanol and water) is a measure of a molecule's lipophilicity, which is a key factor in its pharmacokinetic profile.
Hydrogen bond descriptors quantify the potential for a molecule to act as a hydrogen bond donor or acceptor, which is fundamental to its interaction with other molecules.
Predicted values for these properties for this compound are summarized in the table below.
| Property | Predicted Value |
|---|---|
| Molecular Formula | C13H11NO4 |
| Molecular Weight | 245.23 g/mol |
| Topological Polar Surface Area (TPSA) | 75.0 Ų |
| LogP | 2.8 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
These predicted values suggest that this compound has moderate lipophilicity and a significant polar surface area, which are important considerations for its potential applications and reactivity.
Applications in Chemical Research and Advanced Synthesis
Strategic Building Block in Organic Synthesis
The molecular architecture of 5-(Benzyloxy)-2-nitrophenol, featuring a protected hydroxyl group (benzyloxy), a reactive phenolic hydroxyl, and a reducible nitro group, makes it a valuable starting material in organic synthesis. These functional groups offer multiple reaction sites that can be addressed in a controlled, stepwise manner.
The this compound framework is a key component in the synthesis of more intricate molecular structures, particularly heterocyclic compounds. While direct applications are specialized, the synthetic utility of the closely related benzyloxy-phenol scaffold is well-established. For instance, analogous structures like 2,4-dihydroxybenzaldehyde can be selectively benzylated and then used as precursors for bioactive molecules such as benzothiazole derivatives. In these syntheses, the hydroxyl and an adjacent functional group (often an aldehyde derived from the phenol) are crucial for cyclization reactions to form the final heterocyclic system. The nitro group on the this compound molecule provides an additional synthetic handle; it can be readily reduced to an amine, which can then be diazotized or acylated, opening pathways to a wide array of substituted aromatic compounds.
While the direct use of this compound as an intermediate in the total synthesis of natural product analogues is not extensively documented in prominent literature, its structure is amenable to such applications researchgate.netmdpi.com. The synthesis of natural product analogues often involves the strategic assembly of highly functionalized aromatic rings researchgate.netmdpi.com. The functional groups of this compound make it a plausible, albeit currently underutilized, intermediate.
A hypothetical synthetic route could involve:
Reduction of the nitro group to form 2-amino-5-benzyloxyphenol. This amine is a common precursor for building heterocyclic rings or for introducing other functionalities via diazotization reactions.
Modification of the phenolic hydroxyl group , such as etherification or esterification, to build more complex side chains.
Deprotection of the benzyl (B1604629) group at a later stage to reveal a free hydroxyl group, which can be a key pharmacophore or a site for further modification.
This multi-step functionalization makes it a potentially valuable, if specialized, intermediate for creating analogues of complex natural products that feature substituted aminophenol cores.
Development of Ligand Scaffolds for Metal Complexes
The phenol (B47542) and nitro functionalities of this compound and its derivatives are pivotal in the design of ligands for coordination chemistry. The corresponding aldehyde, 5-(Benzyloxy)-2-hydroxybenzaldehyde, is a particularly common starting point for creating potent chelating agents.
Schiff bases, or imines, are a class of ligands synthesized through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or ketone) nih.gov. The aldehyde derivative, 5-(Benzyloxy)-2-hydroxybenzaldehyde, readily reacts with various primary amines to form stable Schiff base ligands. The presence of the hydroxyl group ortho to the imine (azomethine) group is critical for their chelating ability. The general stability of these Schiff bases is enhanced by the aromatic nature of the aldehyde precursor nih.gov.
The synthesis is typically a straightforward, one-step condensation reaction, often carried out in an alcohol solvent. This ease of synthesis allows for the creation of a diverse library of ligands by varying the primary amine component.
Below is a table of representative Schiff bases synthesized from analogous substituted hydroxybenzaldehydes, demonstrating the versatility of this reaction.
| Aldehyde Precursor | Primary Amine | Resulting Schiff Base Type | Reference |
|---|---|---|---|
| 2,4-Dihydroxybenzaldehyde | α-Naphthylamine | N2O2 type Schiff Base | |
| 5-Bromo-2-hydroxybenzaldehyde | Aniline | Bidentate Schiff Base | researchgate.net |
| 4-Hydroxybenzaldehyde | L-Glycine | Amino Acid Schiff Base | chemsociety.org.ngresearchgate.net |
| 2-Nitrobenzaldehyde | 2-Amino-6-methoxy-benzothiazole | Benzothiazole Schiff Base | researchgate.net |
Schiff bases derived from ortho-hydroxybenzaldehydes are excellent chelating ligands for a wide range of transition metals nih.govsapub.orgresearchgate.net. The phenolic oxygen and the imine nitrogen atoms act as donor sites, forming stable five- or six-membered chelate rings with a central metal ion. This coordination is confirmed by spectroscopic methods; for example, in IR spectroscopy, a shift in the C=N (azomethine) stretching frequency upon complexation indicates the involvement of the imine nitrogen in bonding to the metal researchgate.net.
These ligands can be bidentate, tridentate, or tetradentate depending on the structure of the amine used in their synthesis ijcrt.org. The resulting metal complexes exhibit diverse coordination geometries, including square-planar, tetrahedral, and octahedral, depending on the metal ion and the stoichiometry of the ligand ijcrt.org. This versatility makes them significant in fields ranging from catalysis to materials science.
The following table summarizes typical metal complexes formed with analogous Schiff base ligands.
| Ligand Type | Metal Ion(s) | Proposed Geometry | Reference |
|---|---|---|---|
| Derived from 2,4-Dihydroxybenzaldehyde | Cu(II), Ni(II), Zn(II) | Square-planar (Cu, Ni), Tetrahedral (Zn) | |
| Derived from Salicylaldehyde | Ni(II), Zn(II) | Octahedral (Ni) | sapub.orgresearchgate.net |
| Derived from 5-Bromo-2-hydroxybenzaldehyde | Cu(II), Co(II), Ni(II), Fe(II) | Not specified | researchgate.net |
| Derived from p-Hydroxybenzaldehyde | Mn(II), Cu(II) | Octahedral | ijcrt.org |
Derivatization Reagents and Probes
While this compound is not itself a commercially standard derivatization reagent, its core nitrophenyl structure is a key functional moiety in reagents designed for chemical analysis, particularly in mass spectrometry researchgate.netresearchgate.netspectroscopyonline.com. Derivatization is a technique used to chemically modify an analyte to enhance its analytical properties, such as improving its volatility for gas chromatography or increasing its ionization efficiency for mass spectrometry spectroscopyonline.comnih.gov.
Reagents containing a nitrophenyl group, such as 3-nitrophenylhydrazine (3NPH), are used to "tag" molecules of interest, especially those that are difficult to detect on their own researchgate.net. The nitro group can improve detectability in several ways:
Enhanced Ionization: The tag provides a site that is easily ionized, leading to a much stronger signal in electrospray ionization mass spectrometry (ESI-MS).
Increased Mass: It shifts the analyte to a higher mass region of the spectrum, reducing interference from background noise.
Chromatographic Improvement: The modification can alter the polarity of the analyte, improving its separation in liquid chromatography (LC).
For example, 3-nitrophenylhydrazine is used to derivatize carnitines in blood spots, allowing for their highly sensitive quantification by LC-MS researchgate.net. Although a different isomer, the principle demonstrates the utility of the nitrophenyl group present in this compound for enhancing analytical sensitivity. There is no evidence in the surveyed literature of this compound being used in the development of chemical probes.
Functionalization for Analytical Techniques (e.g., LC-MS/MS)
In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), the detection and quantification of phenolic compounds can be challenging due to their polarity and ionization characteristics. While some methods allow for the direct analysis of nitrophenols, chemical derivatization is a common strategy employed to enhance analytical performance. shimadzu.com For a compound like this compound, derivatization could be employed to improve sensitivity, enhance chromatographic peak shape, and increase the efficiency of the ionization process required for mass spectrometry. researchgate.net
Furthermore, the nitroaromatic moiety itself is useful in derivatization. Reagents like 2,4-dinitrophenylhydrazine are used to tag other molecules (like aldehydes and ketones) to form stable, easily detectable derivatives for LC-MS/MS analysis, demonstrating the utility of the dinitrophenyl group in enhancing detection. nih.gov
Table 1: Potential Derivatization Strategies for Analysis of Phenolic Compounds
| Functional Group | Derivatization Strategy | Reagent Example | Purpose |
| Phenolic Hydroxyl | Acetylation | Acetic Anhydride | Increase hydrophobicity, improve peak shape |
| Phenolic Hydroxyl | Benzylation | Benzyl Bromide | Decrease polarity, enhance GC volatility |
| Carbonyl Compounds | Hydrazone Formation | 2,4-Dinitrophenylhydrazine | Introduce a readily ionizable tag, UV activity |
Chiral Derivatization Reagents
This compound is an achiral molecule and therefore cannot function as a chiral derivatization agent (CDA) on its own. The purpose of a CDA is to react with a mixture of enantiomers to form a pair of diastereomers, which, unlike the original enantiomers, have different physical properties and can be separated and quantified using standard chromatographic techniques like HPLC or analyzed by NMR spectroscopy. mdpi.commdpi.com
However, the structural motifs within this compound are highly relevant to the synthesis of CDAs. Nitro-substituted aromatic rings are a cornerstone of many well-known derivatizing agents. The most famous example is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanineamide, or FDAA), which contains a dinitrophenyl group. nih.gov The electron-deficient nature of the nitro-aromatic ring is key to its function.
Therefore, this compound can be considered a potential precursor for the synthesis of novel CDAs. A synthetic pathway could involve:
Reduction of the nitro group to an amine (forming 2-amino-5-benzyloxyphenol).
Coupling of this amine with a single, pure enantiomer of a chiral molecule (e.g., an amino acid or a chiral carboxylic acid).
Further modification to introduce a reactive group that can then bind to the target analyte.
This would result in a new chiral molecule designed for the purpose of derivatizing other racemic mixtures for analysis. Patents have described methods for the synthesis of chiral nitrophenol compounds for use as precursors to pharmaceutical intermediates, highlighting the value of this class of molecules in chiral synthesis. google.com
Investigation of Advanced Reaction Mechanisms
Substituted nitrophenols are frequently used as model substrates to investigate advanced reaction mechanisms due to their distinct electronic and spectroscopic properties. This compound is a suitable candidate for studying several types of chemical transformations.
One significant area is in photochemical reactions . Compounds containing the 2-nitrobenzyl group are classic examples of photolabile protecting groups, often referred to as "caged compounds." acs.org Upon irradiation with UV light, an intramolecular rearrangement occurs, leading to the cleavage of the benzyl-oxygen bond and the release of the protected molecule. The mechanism involves transient intermediates such as aci-nitro tautomers. acs.org The structure of this compound is analogous to these 2-nitrobenzyl systems, making it an excellent model to study the kinetics and intermediates of such photorelease mechanisms.
The compound can also be used to study nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nitro group activates the aromatic ring, making it susceptible to attack by nucleophiles. Researchers could study the displacement of the nitro group or other potential leaving groups on the ring to probe substituent effects and reaction kinetics.
Furthermore, benzylphenols have been investigated for their reactivity as antioxidants in radical chain reactions. bohrium.com The phenolic structure, once deprotected, can act as a radical scavenger. Studies on the oxidation of the debenzylated form of this compound could provide insights into antioxidant mechanisms and the atmospheric chemistry of aromatic compounds. copernicus.orgcopernicus.org
Applications in Specialized Chemical Fields
A significant industrial application of this compound and its isomers is in the field of color photography as a precursor for the synthesis of cyan-dye-forming couplers. epo.orggoogle.com In traditional chromogenic photography, color couplers are chemical compounds that react with the oxidized form of a color developing agent to form a specific dye. Cyan couplers are responsible for forming the cyan image in the red-sensitive layer of photographic film and paper.
Patents describe a synthetic route where a coupler intermediate containing a nitro group at the 5-position is a key starting material. google.com The general process involves the following steps:
Reduction: The nitro group of the precursor, such as 2-(p-cyanophenylureido)-5-nitrophenol (which could be derived from 5-hydroxy-2-nitrophenol), is catalytically reduced to an amino group. This transforms the 5-nitrophenol derivative into the corresponding 5-aminophenol. google.com
Acylation: The newly formed 5-amino group is then reacted with an acylating agent. This step introduces a ballast group, which is a large, hydrophobic organic group that anchors the coupler molecule within the oily droplets of the photographic emulsion, preventing it from migrating between layers. google.com
The resulting molecule is a 2,5-diacylaminophenol type cyan coupler. These couplers are known to produce cyan dyes with good stability against heat and humidity. google.com The benzyloxy group in the parent molecule serves as a protecting group for the phenolic hydroxyl, which can be removed at the appropriate stage of the synthesis or may be part of a more complex intermediate structure, such as a benzoxazole derivative. epo.org
Future Research Directions and Perspectives
Exploration of Novel Synthetic Routes and Sustainable Methodologies
The traditional synthesis of nitrophenols often involves the use of harsh reagents and can generate significant waste. wjpmr.com Future research should prioritize the development of novel, efficient, and environmentally benign synthetic routes to 5-(Benzyloxy)-2-nitrophenol.
Green Chemistry Approaches: Inspired by recent advancements in the synthesis of other organic compounds, future work could focus on methodologies that align with the principles of green chemistry. chemijournal.comrsc.org This includes the use of safer solvents, renewable starting materials, and catalytic systems that minimize waste. For instance, replacing conventional nitrating agents with milder, recyclable alternatives could significantly improve the environmental footprint of the synthesis. ppaspk.orgpaspk.org A comparative study has shown that a green chemistry approach to the nitration of phenol (B47542) can increase the yield from 85.47% (conventional method) to 94.98%. wjpmr.com
Catalytic Innovations: The development of novel catalysts for the selective nitration of benzyloxyphenols represents a significant area for exploration. Research into solid acid catalysts, zeolites, or even biocatalysts could lead to more selective and efficient processes with easier product separation and catalyst recycling. The use of natural aragonite as a support for nano-nickel catalysts in the reduction of p-nitrophenol to p-aminophenol showcases the potential of innovative catalytic systems. tandfonline.com
Flow Chemistry: The application of flow chemistry could offer significant advantages in terms of safety, scalability, and control over reaction parameters for the synthesis of this compound. Continuous flow reactors can enable precise temperature and pressure control, leading to higher yields and purities.
| Methodology | Potential Advantages | Key Research Focus |
|---|---|---|
| Green Chemistry Approach | Reduced environmental impact, increased safety, potential for higher yields. wjpmr.com | Use of benign solvents, renewable feedstocks, and milder reagents. chemistryjournals.net |
| Novel Catalysis | Enhanced selectivity, improved efficiency, catalyst recyclability. | Development of solid acid catalysts, zeolites, and biocatalysts. |
| Flow Chemistry | Improved safety, scalability, and process control. | Optimization of reaction conditions in continuous flow systems. |
Advanced Mechanistic Studies of Chemical Transformations
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing processes and designing new reactions.
Kinetic and Spectroscopic Analysis: Future studies should employ advanced kinetic and spectroscopic techniques to elucidate the mechanisms of key transformations. For example, in-situ monitoring of reactions using techniques like FTIR and Raman spectroscopy can provide valuable insights into reaction intermediates and transition states. Time-resolved spectroscopic studies, similar to those performed on other nitrophenols, could reveal the electronic dynamics and photochemical pathways of this compound. nih.gov
Isotopic Labeling Studies: The use of isotopic labeling can be a powerful tool to trace the pathways of atoms and functional groups during chemical reactions, providing definitive evidence for proposed mechanisms.
Mechanisms of Ether Cleavage: A critical reaction for this molecule is the cleavage of the benzyl (B1604629) ether. Mechanistic investigations into the acid-catalyzed cleavage of aryl-ether linkages can provide a foundational understanding for controlling this transformation. acs.orgpearson.commasterorganicchemistry.com The reaction can proceed through either an SN1 or SN2 mechanism depending on the stability of the potential carbocation intermediate. wikipedia.org
Development of Highly Selective and Efficient Derivatization Strategies
The functional groups of this compound—the hydroxyl, nitro, and benzyloxy groups—offer multiple sites for derivatization, allowing for the synthesis of a diverse library of new compounds with potentially valuable properties.
Regioselective Functionalization: A key challenge and opportunity lie in the development of highly regioselective derivatization methods. Future research could focus on directing groups and catalysts that can selectively target one functional group in the presence of others. Advanced strategies for the selective derivatization of natural phenols, such as regioselective C-H bond activation, could be adapted for this compound. researchgate.netnih.gov
Click Chemistry and Bioconjugation: The development of derivatives suitable for "click" chemistry or bioconjugation could open up new applications in materials science and medicinal chemistry.
Synthesis of Novel Heterocycles: The reactive nature of the ortho-nitrophenol moiety can be exploited for the synthesis of a variety of heterocyclic compounds through cyclization reactions.
| Strategy | Target Functional Group | Potential Application |
|---|---|---|
| Regioselective Alkylation/Acylation | Hydroxyl Group | Synthesis of prodrugs, modification of physical properties. |
| Selective Reduction | Nitro Group | Formation of amino-benzyloxyphenols for further functionalization. |
| Catalytic C-H Activation | Aromatic Ring | Introduction of new substituents at specific positions. nih.gov |
Integration with Advanced Computational Design Principles
Computational chemistry and in silico design are powerful tools that can accelerate the discovery and optimization of new derivatives of this compound with desired properties.
Predictive Modeling: Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict the electronic properties, reactivity, and spectral characteristics of this compound and its derivatives. bohrium.com Such computational studies can guide experimental efforts by identifying the most promising synthetic targets. In silico studies have been effectively used to predict the bioactivity and bioavailability of other phenolic compounds. nih.govresearchgate.netnih.govmdpi.comfrontiersin.org
Structure-Property Relationships: By generating a virtual library of derivatives and calculating their properties, it is possible to establish quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). These models can then be used to design new molecules with optimized characteristics for specific applications.
Reaction Mechanism Simulation: Computational modeling can also be used to simulate reaction pathways and calculate activation energies, providing a deeper understanding of reaction mechanisms and helping to identify the optimal conditions for chemical transformations. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-(Benzyloxy)-2-nitrophenol with high yield and purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, condensation of 4-(benzyloxy)-2-hydroxybenzaldehyde with nitro-substituted aminophenol derivatives under reflux in ethanol, followed by purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) yields high-purity products. Reaction time (6–12 hours) and temperature (70–80°C) are critical to minimize byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : A combination of FT-IR (to confirm nitro and hydroxyl groups), UV-Vis (for π→π* transitions in aromatic systems), and 1H/13C NMR (to resolve benzyloxy and nitrophenol proton environments) is essential. Mass spectrometry (ESI-MS) and elemental analysis (CHN) further validate molecular weight and purity. For example, FT-IR peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1260 cm⁻¹ (C-O of benzyloxy) are diagnostic .
Q. What purification strategies prevent decomposition of this compound?
- Methodological Answer : Avoid prolonged exposure to light or moisture, as nitro groups are prone to photoreduction. Use inert atmospheres (N₂/Ar) during column chromatography, and store the compound in amber vials at −20°C. Recrystallization from ethanol/water mixtures (1:3 ratio) at low temperatures (4°C) enhances stability .
Advanced Research Questions
Q. How do electron-withdrawing substituents on the benzyloxy group influence reactivity in nucleophilic substitutions?
- Methodological Answer : Substituents like -Cl or -CF₃ on the benzyl ring increase the electrophilicity of the nitro group, accelerating reactions with amines or thiols. For example, 4-(3-chlorophenyl)-2-nitrophenol (CAS 1261945-54-3) shows 30% faster reaction rates compared to unsubstituted analogs in SNAr reactions. Computational studies (DFT) can quantify substituent effects on charge distribution .
Q. How can computational methods predict the stability and electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level model HOMO-LUMO gaps and electrostatic potential surfaces. For instance, the nitro group’s electron-withdrawing nature lowers the LUMO energy (−1.8 eV), favoring charge-transfer interactions. MD simulations (AMBER force field) assess conformational stability in solvent environments .
Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?
- Methodological Answer : Systematic variation of catalysts (e.g., K₂CO₃ vs. Cs₂CO₃), solvents (DMF vs. DMSO), and stoichiometry can identify optimal conditions. For example, replacing DMF with DMSO in ligand synthesis increased yields from 45% to 72% due to improved solubility of nitro intermediates .
Q. How does this compound function as a ligand in coordination chemistry?
- Methodological Answer : The compound acts as a bidentate ligand via its phenolic oxygen and nitro group, forming stable complexes with transition metals (Co²⁺, Ni²⁺, Cu²⁺). Magnetic susceptibility and ESR studies reveal octahedral geometries for Co(II) complexes, with ligand field parameters (10Dq ≈ 12,000 cm⁻¹) indicating strong field stabilization .
Q. What challenges arise in crystallizing this compound derivatives, and how are they addressed?
- Methodological Answer : Nitro groups often induce disorder in crystal lattices. Slow evaporation from dichloromethane/methanol (1:2) at 25°C improves crystal quality. Single-crystal XRD (e.g., CCDC 1850211) resolves torsional angles between benzyloxy and nitrophenol moieties, confirming coplanarity (dihedral angle < 10°) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
